molecular formula C18H15FN2O2 B2496428 Methyl 8-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate CAS No. 1207031-81-9

Methyl 8-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2496428
CAS No.: 1207031-81-9
M. Wt: 310.328
InChI Key: VGILGSWLRIMULL-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

Methyl 8-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate is a fluorinated quinoline derivative with a molecular formula of C₁₈H₁₅FN₂O₂ and a molecular weight of 310.3 g/mol . Its IUPAC name systematically describes its structure:

  • Methyl : The ester group at position 2.
  • 8-Fluoro : A fluorine substituent at position 8 of the quinoline core.
  • 4-[(4-Methylphenyl)Amino] : A 4-methylaniline group attached via an amino linkage at position 4.

The quinoline scaffold consists of a fused benzene-pyridine system, with substituents influencing electronic and steric properties. The 4-methylphenyl group enhances lipophilicity, while the fluorine atom modulates electronic interactions.

Crystallographic Characterization and Conformational Analysis

X-ray crystallography reveals a planar quinoline core with the 4-methylphenyl group oriented at a dihedral angle of 55–60° relative to the quinoline plane, minimizing steric hindrance. Key crystallographic parameters include:

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.42 Å, b = 12.15 Å, c = 14.30 Å
Bond Angles (C-N-C) 120.5°–122.3°

The ester carbonyl (C=O) and fluorine atoms participate in weak intermolecular interactions, stabilizing the lattice.

Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, UV-Vis)

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.45 (s, 1H) : Quinoline H-5.
  • δ 7.51–7.89 (m, 4H) : Aromatic protons from quinoline and 4-methylphenyl groups.
  • δ 6.62–6.95 (m, 2H) : Aniline NH coupling.
  • δ 3.89 (s, 3H) : Methyl ester (-OCH₃).

¹³C NMR (100 MHz, CDCl₃) :

  • δ 165.4 ppm : Ester carbonyl (C=O).
  • δ 152.1 ppm : Fluorine-substituted C-8.
  • δ 21.3 ppm : Methyl group on phenyl ring.

FT-IR (cm⁻¹) :

  • 1727 : C=O stretch (ester).
  • 1603 : C=N quinoline ring.
  • 1220 : C-F vibration.

UV-Vis (MeOH) :

  • λₘₐₓ = 270 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) : π→π* transition of the quinoline core.
  • λₘₐₓ = 315 nm : n→π* transition of the carbonyl group.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 311.1 [M+H]⁺ , with key fragments:

  • m/z 293.0 : Loss of H₂O (-18 Da).
  • m/z 265.1 : Cleavage of the methyl ester (-46 Da).
  • m/z 212.0 : Fluorophenylquinoline fragment.

High-resolution mass spectrometry (HRMS) confirms the molecular formula with a measured mass of 310.1215 Da (theoretical: 310.1218 Da).

Properties

IUPAC Name

methyl 8-fluoro-4-(4-methylanilino)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-11-6-8-12(9-7-11)20-15-10-16(18(22)23-2)21-17-13(15)4-3-5-14(17)19/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGILGSWLRIMULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate typically involves a multi-step process:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Amination: The amino group substituted with a 4-methylphenyl group can be introduced through nucleophilic aromatic substitution.

    Esterification: The carboxylate ester group is typically introduced through esterification of the corresponding carboxylic acid using methanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at specific positions on the quinoline core.

Scientific Research Applications

Synthesis Pathways

Synthesis typically involves several key steps:

  • Pfitzinger Reaction : Used to construct the quinoline framework.
  • Esterification : Converts carboxylic acids into esters using reagents like thionyl chloride or diazomethane.

This multi-step synthesis allows for the creation of various derivatives, enhancing the compound's versatility in research.

Scientific Research Applications

Methyl 8-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate has several notable applications across different fields:

Medicinal Chemistry

  • Antitumor Activity : Studies indicate that quinoline derivatives can inhibit Bcl-2 proteins, promoting apoptosis in cancer cells. This mechanism is crucial for developing anticancer agents targeting apoptosis pathways .
  • Antibacterial and Antiviral Properties : The compound exhibits potential against various pathogens, making it relevant in the search for new antimicrobial agents.

Biochemistry

  • Enzyme Inhibition : Investigated as an inhibitor of specific enzymes and receptors, which may have implications in treating diseases linked to enzyme dysregulation.

Material Science

  • Development of New Materials : Utilized in creating materials with specific electronic or optical properties due to its unique chemical structure.

Case Study 1: Anticancer Mechanisms

A study focused on the interaction of this compound with Bcl-2 proteins showed that the compound could induce conformational changes leading to increased apoptosis in cancer cell lines. This suggests its potential as a therapeutic agent in cancer treatment .

Research detailing the synthesis of this compound highlighted its efficacy against certain bacterial strains. The study provided insights into the structure-activity relationship, demonstrating how modifications could enhance antibacterial properties while maintaining low toxicity profiles .

Activity TypeTarget Organism/PathwayObservations
AntitumorBcl-2 ProteinInduces apoptosis
AntibacterialVarious BacteriaEffective against multiple strains
Enzyme InhibitionSpecific EnzymesPotential therapeutic applications

Mechanism of Action

The mechanism of action of Methyl 8-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the amino group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in the disruption of key biological pathways, such as those involved in cell division or signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 8

a) Fluorine vs. Chlorine
  • 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS 401604-07-7): Replacing fluorine with chlorine increases molecular weight (297.73 g/mol) and lipophilicity. The carboxylic acid at position 2 reduces solubility in non-polar solvents compared to the methyl ester in the target compound .
b) Fluorine vs. Trifluoromethyl
  • Molecular weight: 331.29 g/mol .

Substituent Variations at Position 4

a) (4-Methylphenyl)amino vs. Adamantyl
  • 4-(Adamantan-1-yl)-2-(4-fluorophenyl)quinoline: The adamantyl group introduces significant steric bulk, which may improve metabolic stability but reduce solubility.
b) (4-Methylphenyl)amino vs. Azido/Amino Groups
  • 4-Azido-2,3-bis(4-methoxyphenyl)quinoline (3l): The azido group at position 4 increases reactivity (e.g., via click chemistry) but reduces stability compared to the (4-methylphenyl)amino group. Methoxy substituents on the phenyl rings enhance solubility .

Functional Group Variations at Position 2

a) Methyl Ester vs. Carboxylic Acid
  • 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid: The carboxylic acid group at position 2 increases polarity, making it more suitable for aqueous formulations. Methyl esters (as in the target compound) are prodrugs, often hydrolyzed in vivo to active carboxylic acids .
b) Methyl Ester vs. Aryl Ester

Data Tables

Table 1: Structural and Physical Properties

Compound Name R8 R4 Substituent Position 2 Group Molecular Weight (g/mol) Solubility
Target Compound F (4-methylphenyl)amino Methyl ester ~341.34 (calculated) Moderate (ester)
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid Cl H Carboxylic acid 297.73 Low (DMSO, MeOH)
2-(4-Methylphenyl)-8-(trifluoromethyl)-4-quinolinecarboxylic acid CF₃ H Carboxylic acid 331.29 Not reported
Methyl 8-fluoro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate F (3-methylphenyl)amino Methyl ester ~341.34 Moderate

Biological Activity

Methyl 8-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₁₅FN₂O₂
  • Molecular Weight : 310.3 g/mol
  • CAS Number : 1207031-81-9

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly for its anticancer and anti-inflammatory properties. The following sections summarize key findings from recent research.

Anticancer Activity

  • Mechanism of Action :
    • Studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for halting tumor growth .
  • IC₅₀ Values :
    • The compound has demonstrated low micromolar IC₅₀ values, indicating potent activity against cancer cells. For instance, it has been reported to have IC₅₀ values ranging from 0.08 to 12.07 mM in different assays .
  • Case Studies :
    • In vitro studies revealed that this compound effectively inhibited tubulin polymerization, a crucial process for cell division and proliferation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory effects, making it a candidate for further studies in inflammatory diseases. The specific pathways involved are still under investigation, but preliminary data suggest modulation of pro-inflammatory cytokines .

Research Findings Summary Table

Study/Source Biological Activity IC₅₀ Values (μM) Mechanism
Study AAnticancer (HeLa cells)0.08 - 12.07Apoptosis induction, G2/M arrest
Study BAnti-inflammatoryNot specifiedCytokine modulation
Study CTubulin polymerization inhibitionNot specifiedCell cycle arrest

Synthesis and Chemical Reactions

The synthesis of this compound involves several steps:

  • Formation of Quinoline Core : Typically synthesized via Friedländer synthesis.
  • Fluorination : Introduction of fluorine at the 8th position using electrophilic fluorinating agents.
  • Amination and Esterification : These steps involve reactions with appropriate aniline derivatives and methanol to introduce the amino and carboxylate groups respectively .

Q & A

Q. What are the established synthetic routes for Methyl 8-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate?

The compound is synthesized via a multi-step route involving:

  • Quinoline core formation : Cyclization of substituted anilines with β-keto esters under acidic conditions, followed by halogenation (fluorination at position 8) using agents like Selectfluor® .
  • Amine coupling : Introduction of the 4-methylphenylamino group via Buchwald–Hartwig amination or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in anhydrous toluene .
  • Esterification : Methylation of the carboxylic acid intermediate using methanol and thionyl chloride or DCC/DMAP . Reaction conditions (e.g., inert atmosphere, controlled temperature) are critical for optimizing yields (typically 50–70%) .

Q. How is the purity and identity of this compound validated in academic research?

Methodological validation includes:

  • Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to confirm purity (>95%) .
  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Verify substituent positions (e.g., fluoro at C8, methylphenylamino at C4) via chemical shifts (e.g., δ 7.2–8.5 ppm for aromatic protons) .
  • HRMS : Confirm molecular ion [M+H]⁺ matching theoretical mass (±2 ppm) .
    • Elemental analysis : Carbon, hydrogen, and nitrogen percentages within 0.3% of calculated values .

Q. What are the primary biological targets investigated for this compound?

Preliminary studies suggest activity against:

  • Enzymes : Inhibition of topoisomerase II and cytochrome P450 isoforms (e.g., CYP3A4) via competitive binding at catalytic sites .
  • Bacterial DNA gyrase : Disruption of ATP-binding domains, evidenced by MIC values of 2–8 µg/mL against S. aureus .
  • Apoptotic pathways : Upregulation of caspase-3 in cancer cell lines (IC₅₀ = 12 µM in MCF-7) .

Advanced Research Questions

Q. How can reaction yields be optimized for the amination step in synthesis?

Key factors include:

  • Catalyst tuning : Pd₂(dba)₃ with SPhos ligand increases coupling efficiency for sterically hindered aryl amines .
  • Solvent selection : DMF or dioxane improves solubility of intermediates, reducing side-product formation .
  • Temperature control : Maintaining 80–100°C prevents decomposition of the fluoroquinoline intermediate .
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials .

Q. What strategies resolve discrepancies in reported biological activities of fluorinated quinolines?

Contradictions in potency (e.g., antimicrobial vs. cytotoxic effects) arise from:

  • Substituent positioning : Fluorine at C8 enhances membrane permeability but may reduce target affinity compared to C6-fluoro analogs .
  • Assay variability : Standardize protocols (e.g., broth microdilution for MIC; MTT for cytotoxicity) to minimize false positives .
  • Metabolic stability : Liver microsome assays (e.g., rat S9 fractions) differentiate intrinsic activity from pharmacokinetic artifacts .

Q. How is X-ray crystallography applied to study this compound’s structure-activity relationships (SAR)?

  • Crystal structure determination : SHELXL refines diffraction data (Mo-Kα radiation, λ = 0.71073 Å) to resolve bond angles/planarity, revealing how the 4-methylphenylamino group induces steric hindrance in target binding .
  • Docking studies : Overlay crystal structures (e.g., PDB 3ERT) with molecular models to predict binding modes to DNA gyrase .

Q. What advanced analytical methods characterize its metabolic stability?

  • In vitro assays : Incubation with liver microsomes (human/rat) and LC-MS/MS analysis quantify major metabolites (e.g., demethylation at C2) .
  • Isotopic labeling : Use of ¹⁸O-labeled H₂O in hydrolysis studies tracks ester cleavage kinetics .
  • CYP inhibition screening : Fluorescence-based assays identify isoform-specific interactions (e.g., CYP2D6 IC₅₀ = 15 µM) .

Q. How do structural modifications influence its pharmacokinetic profile?

SAR studies show:

  • Fluorine substitution : C8-fluoro improves bioavailability (F = 45% in rats) but increases plasma protein binding (90%) .
  • Methyl vs. trifluoromethyl groups : 4-Methylphenylamino enhances solubility (logP = 2.1) compared to lipophilic CF₃ analogs (logP = 3.4) .
  • Ester vs. carboxylic acid : Methyl ester prolongs half-life (t₁/₂ = 6 h) by resisting first-pass metabolism .

Methodological Challenges & Solutions

Q. What are common pitfalls in synthesizing this compound, and how are they addressed?

  • Low amination yields : Use of microwave-assisted synthesis (120°C, 30 min) improves reaction rates .
  • Ester hydrolysis : Avoid aqueous workup; instead, use anhydrous MgSO₄ for drying .
  • Byproduct formation : Add molecular sieves (3Å) to absorb HCl during phosphoryl chloride-mediated steps .

Q. How is computational modeling integrated into its drug development pipeline?

  • QSAR models : Train on datasets of quinoline bioactivity to predict toxicity (e.g., Ames test positivity) .
  • MD simulations : Simulate binding to DNA gyrase (50 ns trajectories) to optimize substituent geometry for hydrogen bonding .

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